(3-Phenylcyclopentyl)methanol
Description
(3-Phenylcyclopentyl)methanol is a secondary alcohol featuring a cyclopentane ring substituted with a phenyl group at the 3-position and a hydroxymethyl (-CH₂OH) group.
Properties
Molecular Formula |
C12H16O |
|---|---|
Molecular Weight |
176.25 g/mol |
IUPAC Name |
(3-phenylcyclopentyl)methanol |
InChI |
InChI=1S/C12H16O/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-5,10,12-13H,6-9H2 |
InChI Key |
JQYFKFLYALIOAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The phenyl group in (3-Phenylcyclopentyl)methanol likely enhances lipophilicity compared to non-aromatic analogues, similar to [3-Methoxy-4-(3-phenylpropoxy)phenyl]methanol . Ethynyl groups (e.g., in CID 54519030) may increase rigidity and reactivity, whereas methoxy or amino groups (e.g., ) could improve solubility in polar solvents.
- Similar precautions may apply to this compound. Methanol preservation methods () suggest that such alcohols are stable in solution for extended periods (~70% recovery after 82 days), but degradation depends on substituents .
2.2. Functional Comparisons
- Synthetic Utility: Cyclopentylmethanol derivatives are often intermediates in drug synthesis. For example, (2-((3-Methylcyclopentyl)amino)phenyl)methanol (CAS 1343599-27-8) may serve as a precursor for kinase inhibitors . The phenyl-cyclopentane backbone in this compound could mimic bioactive natural products, analogous to 3-(1-Hydroxypent-2-en-3-yl)phenol’s versatility in research .
- Spectroscopic and Analytical Data: No NMR, IR, or mass spectrometry data is provided for this compound. However, CID 54519030’s SMILES string (C1=CC=C(C=C1)C#CC2=CC=CC(=C2)CO) suggests diagnostic alkynyl and aromatic peaks in its spectrum .
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